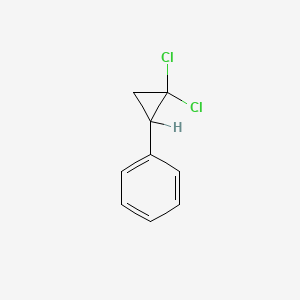

(2,2-Dichlorocyclopropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichlorocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFQGXZIDYWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299841 | |

| Record name | 1,1-Dichloro-2-phenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-80-7 | |

| Record name | 1,1-Dichloro-2-phenylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichlorocyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2415-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloro-2-phenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichlorocyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,2-Dichlorocyclopropyl)benzene CAS number 2415-80-7 properties

An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, identified by CAS number 2415-80-7, is a halogenated aromatic hydrocarbon that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a strained gem-dichlorocyclopropane ring appended to a phenyl group, imparts a distinct reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in pharmaceutical development.[2]

The primary industrial and research significance of this compound lies in its function as a key precursor to the hypolipidemic drug ciprofibrate, which is used to treat hyperlipoproteinemia.[1][2] Beyond this well-established application, its utility extends into materials science and broader organic synthesis, making it a compound of interest for a wide range of chemical innovation.[3]

Physicochemical and Spectroscopic Profile

This compound is a transparent, colorless to very slightly yellow liquid under standard conditions.[1][3] Its high boiling point and density are characteristic of chlorinated aromatic compounds. It is sparingly soluble in water but exhibits good solubility in common organic solvents.[4]

Core Properties

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2415-80-7 | [5][6] |

| Molecular Formula | C₉H₈Cl₂ | [1][5][7] |

| Molecular Weight | 187.07 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow liquid | [1][4] |

| Density | 1.208 g/mL at 25 °C | [1][8] |

| Boiling Point | 103 °C at 10 mmHg 234.5 °C at 760 mmHg | [8][9] |

| Refractive Index | n20/D 1.551 | [8] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [10] |

| Solubility | Sparingly soluble in water | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectral data are available across various databases.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its proton and carbon environments.[11][12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational frequencies for the aromatic C-H, C=C, and the C-Cl bonds, as well as the cyclopropyl ring system.[5][6]

-

Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak confirming its mass.[6][14]

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the dichlorocyclopropanation of styrene.[2] This reaction is a classic example of carbene addition to an alkene.

Mechanism: Phase-Transfer Catalyzed Dichlorocarbene Addition

The synthesis proceeds via the generation of dichlorocarbene (:CCl₂) from chloroform using a strong base, typically a 50% aqueous sodium hydroxide solution. The reaction is heterogeneous (organic and aqueous phases), necessitating a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBA) to facilitate the reaction between the reactants across the phase boundary.[1][2] The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition with the double bond of styrene to form the stable dichlorocyclopropane ring.

Caption: Phase-transfer catalysis workflow for dichlorocarbene generation and cycloaddition.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.[2]

-

Setup: To a 250 mL four-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add styrene (30g), dichloromethane (30 mL), chloroform (43.5g), and benzyltriethylammonium chloride (TEBA) (1.2g).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux.

-

Base Addition: Slowly add a pre-prepared alkaline solution (28.5g NaOH dissolved in 28.5 mL water) to the refluxing mixture over a period of time.

-

Reaction: Maintain the reflux for approximately 8 hours to ensure the reaction goes to completion.

-

Workup: Cool the mixture to room temperature. Add 60 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction: Extract the aqueous layer with petroleum ether. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100 °C to yield a colorless liquid. Purity is typically >99% by HPLC.[2]

Applications in Drug Development and Materials Science

The unique chemical structure of this compound makes it a valuable precursor for more complex molecules.

Key Intermediate for Ciprofibrate

The most prominent application is in the synthesis of the fibric acid derivative ciprofibrate.[1] The synthesis leverages the this compound core, which undergoes further chemical transformations, including Friedel-Crafts acylation and Baeyer-Villiger oxidation, to construct the final drug molecule.[2]

Caption: Simplified synthetic pathway from the core intermediate to Ciprofibrate.

Broader Synthetic and Material Applications

The reactivity of the dichlorocyclopropyl group allows for various chemical modifications, making it a versatile building block for novel drug discovery programs. Furthermore, its structure has found use in materials science, particularly in the development of specialized polymers and electronic chemicals like photoresists for the semiconductor industry.[1][3] There are also reports of its use as a pesticide, where its mechanism of action is believed to involve the disruption of the pest's nervous system.[4]

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

The compound is classified as hazardous and carries the following GHS warnings:

-

H315: Causes skin irritation.[15]

-

H319: Causes serious eye irritation.[15]

-

H335: May cause respiratory irritation.[15]

-

It is also considered harmful if swallowed or inhaled.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10] Eyewash stations and safety showers must be readily accessible.[10]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and direct sunlight.[4][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[10]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Get medical aid.[10]

Conclusion

This compound is a chemical intermediate of considerable value, bridging basic organic chemistry with critical applications in the pharmaceutical and materials science sectors. Its efficient synthesis, well-characterized properties, and defined reactivity pathways make it a reliable and sought-after building block for advanced chemical manufacturing and research. A thorough understanding of its handling requirements is essential to safely unlock its full synthetic potential.

References

- Exploring the Synthesis and Applications of this compound. Vertex AI Search.

- The Role of this compound in Pharmaceutical Synthesis. Vertex AI Search.

- How to Synthesize (2,2-Dichlorocyclopropyl)

- This compound 2415-80-7 wiki. Guidechem.

- This compound | 2415-80-7. ChemicalBook.

- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.

- This compound|2415-80-7. Angene Chemical.

- This compound - 2415-80-7. ChemSynthesis.

- This compound 97 2415-80-7. Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349. PubChem.

- Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook.

- This compound. SpectraBase.

- This compound 2415-80-7. Guidechem.

- This compound(2415-80-7) 1H NMR spectrum. ChemicalBook.

- Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook.

- SAFETY D

- The Role of (2,2-Dichlorocyclopropyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 2415-80-7 [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound(2415-80-7) 1H NMR spectrum [chemicalbook.com]

- 14. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene: Synthesis, Properties, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7) is a pivotal chemical intermediate, distinguished by its unique strained-ring structure containing a gem-dichloro-substituted cyclopropane fused to a phenyl group. This guide offers a comprehensive technical overview of its core physical and chemical properties, a detailed examination of its synthesis via phase-transfer catalyzed dichlorocarbene addition to styrene, and its subsequent chemical transformations. With a primary role as a key precursor in the synthesis of the hypolipidemic drug ciprofibrate, its utility also extends into materials science and broader organic synthesis. This document provides field-proven insights, detailed experimental protocols, and mechanistic interpretations to support advanced research and development activities.

Introduction: The Strategic Importance of a Strained Ring Intermediate

In the landscape of fine chemical synthesis, intermediates that provide both unique structural motifs and versatile reactivity are of paramount importance. This compound emerges as a compound of significant interest due to the inherent reactivity of the dichlorocyclopropyl group.[1][2] This strained three-membered ring is not merely a structural component but an active participant in subsequent chemical transformations, including ring-opening and functional group interconversions.

Its most prominent application lies in the pharmaceutical industry as an essential building block for ciprofibrate, a fibrate drug used to manage hyperlipoproteinemia.[1][3] The synthesis of ciprofibrate relies on the precise architecture of this compound to build the final drug molecule through a series of established organic reactions.[3][4] Beyond this, its potential is being explored in the development of novel polymers and electronic materials, where the introduction of the dichlorocyclopropyl moiety can impart unique physical and chemical properties.[1][5] This guide serves to consolidate the critical technical information required by scientists to effectively utilize this versatile intermediate.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical entity is foundational to its application. The properties of this compound have been well-documented and are summarized below.

Physical and Chemical Properties

The compound is a clear, colorless to very slightly yellow liquid under ambient conditions, with a faint aromatic odor.[1][6] It is sparingly soluble in water but miscible with many common organic solvents.[6]

| Property | Value | Source(s) |

| CAS Number | 2415-80-7 | [1][3][7] |

| Molecular Formula | C₉H₈Cl₂ | [1][6][7] |

| Molecular Weight | 187.07 g/mol | [7][8] |

| Appearance | Clear colorless to very slightly yellow liquid | [1][6] |

| Density | 1.208 g/mL at 25 °C | [1][8][9] |

| Boiling Point | 103 °C at 10 mmHg (105-106 °C at 12 mmHg) | [8][9][10] |

| Refractive Index (n²⁰/D) | 1.551 | [8][9][10] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [8][11] |

| Solubility | Sparingly soluble in water | [6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are outlined below. Full spectral data can be accessed through various databases.[10][12][13][14][15]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.0-7.4 ppm. The protons on the cyclopropyl ring present a more complex pattern due to diastereotopicity and geminal/vicinal coupling. The benzylic proton (CH-Ph) appears as a multiplet, while the CH₂ protons also form a multiplet, generally found in the upfield region of the spectrum.[8][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon appearing at a different shift from the ortho, meta, and para carbons. The CCl₂ carbon is a key feature, appearing significantly downfield due to the electronegative chlorine atoms. The other two carbons of the cyclopropyl ring will appear at higher field strengths.[10][12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[15] Common fragmentation pathways include the loss of a chlorine atom (M-35), loss of HCl (M-36), and cleavage to form a phenyl cation or related fragments.[16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl group (around 3000 cm⁻¹). Strong absorptions corresponding to C=C stretching in the aromatic ring will be visible in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.[15]

Synthesis Pathway: Dichlorocarbene Addition

The most efficient and industrially relevant synthesis of this compound is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to styrene.[1][4] The dichlorocarbene is typically generated in situ from chloroform via α-elimination using a strong base, a process greatly facilitated by a phase-transfer catalyst (PTC).[1][4]

Reaction Mechanism

The reaction proceeds via an interfacial mechanism where the key steps occur at the boundary between the organic and aqueous phases.[3][4]

-

Deprotonation: The hydroxide ion (OH⁻) from the concentrated aqueous base deprotonates chloroform at the organic-aqueous interface, forming the trichloromethanide anion (CCl₃⁻).

-

Catalyst Action: The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), complexes with the CCl₃⁻ anion, transporting it into the bulk organic phase.

-

α-Elimination: Within the organic phase, the unstable CCl₃⁻ anion eliminates a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂).

-

Cycloaddition: The electrophilic dichlorocarbene rapidly undergoes a concerted [2+1] cycloaddition reaction with the nucleophilic double bond of styrene to form the stable this compound product.[1]

Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.[4]

Materials:

-

Styrene (30g)

-

Dichloromethane (30mL)

-

Chloroform (43.5g)

-

Benzyltriethylammonium chloride (TEBA) (1.2g)

-

Sodium hydroxide (28.5g)

-

Deionized water (28.5mL)

-

Petroleum ether (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Setup: To a 250mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (30g), dichloromethane (30mL), chloroform (43.5g), and TEBA (1.2g).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux.

-

Base Addition: Slowly add a pre-prepared solution of sodium hydroxide (28.5g) in water (28.5mL) via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture with vigorous stirring for 8 hours. The progress can be monitored by GC analysis.[3][4]

-

Workup: Cool the reaction mixture to room temperature. Add 60mL of water and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with petroleum ether.

-

Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100°C.[4] This typically yields a colorless liquid with a purity of >99%.[1][4]

Caption: Laboratory Synthesis Workflow.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of both the benzene ring and the dichlorocyclopropyl moiety.

Electrophilic Aromatic Substitution

The phenyl group can undergo electrophilic aromatic substitution. A key industrial example is the Friedel-Crafts acylation , which is a step in the synthesis of ciprofibrate.[3] The cyclopropyl group is generally considered to be an ortho-, para-directing activator, although the electron-withdrawing nature of the chlorine atoms can modulate this reactivity. In a typical Friedel-Crafts acylation, a Lewis acid catalyst like AlCl₃ is used to generate an acylium ion from an acyl chloride or anhydride, which then attacks the aromatic ring, primarily at the para position due to steric hindrance.[7][18]

Reactions of the Dichlorocyclopropyl Ring

The gem-dihalocyclopropane ring is highly strained and susceptible to various transformations, most notably ring-opening reactions . These reactions can be initiated by thermal, acidic, or basic conditions and can proceed through different pathways depending on the reagents and substrates.[9][19][20] For instance, under Lewis acid catalysis, the ring can open to form halogenated allyl derivatives, which are versatile intermediates for further synthesis.[19] This reactivity is fundamental to its role as a precursor in complex molecule synthesis.

Applications in Research and Industry

Pharmaceutical Synthesis

The primary industrial application of this compound is as a key starting material for the lipid-lowering drug ciprofibrate .[1][3] The synthesis pathway leverages the unique structure of the intermediate to construct the final, more complex active pharmaceutical ingredient.[3][4] Its availability at high purity is critical for ensuring the quality and efficacy of the final drug product.[1]

Materials Science and Fine Chemicals

The compound serves as a valuable building block in materials science. It can be incorporated into polymers to modify their properties or used in the synthesis of electronic chemicals, such as components for photoresist materials used in semiconductor manufacturing.[5] Its reactive nature also makes it a useful precursor in the broader synthesis of fine chemicals, including fragrances and dyes.[1]

Agrochemicals

Some sources indicate a historical or potential use of this compound as a pesticide .[6] The mechanism is suggested to involve the disruption of the nervous system in pests.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is known to cause skin and eye irritation.[6][11][21] Inhalation may cause respiratory irritation.[21]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11][21] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6][11] If on skin, wash with plenty of water.[6] If inhaled, move the person to fresh air.[11] Seek medical attention if irritation persists or if you feel unwell.[6][11]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its role in the pharmaceutical industry, particularly in the production of ciprofibrate, underscores its value. The efficient, phase-transfer catalyzed synthesis makes it an accessible building block for a wide range of applications, from drug development to advanced materials. A thorough understanding of its handling requirements and chemical behavior, as detailed in this guide, is crucial for leveraging its full potential in scientific research and industrial production.

References

-

Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]

-

This compound. ChemSynthesis. [Link]

-

This compound. SpectraBase. [Link]

-

2,2-Dichlorocyclopropylbenzene. PubChem. [Link]

-

This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook. [Link]

-

Pyrrole. Wikipedia. [Link]

-

Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. PubMed Central (PMC). [Link]

-

Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Different ring opening reactions of vinylcyclopropanes. ACS Fall 2022. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Indian Academy of Sciences. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ijcmas.com [ijcmas.com]

- 4. ias.ac.in [ias.ac.in]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. scispace.com [scispace.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound(2415-80-7) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. CYCLOPROPYLBENZENE(873-49-4) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 15. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]

- 21. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)benzene: Structure, Synthesis, and Applications

Abstract

(2,2-Dichlorocyclopropyl)benzene, also known as 1,1-dichloro-2-phenylcyclopropane (CAS No: 2415-80-7), is a pivotal chemical intermediate whose unique structural characteristics—a strained dichlorocyclopropyl ring attached to a phenyl group—confer significant versatility in organic synthesis.[1] This guide provides a comprehensive technical overview of its molecular structure, formula, and physicochemical properties. We will delve into the prevalent synthetic methodologies, focusing on the mechanistic underpinnings of dichlorocarbene addition to styrene via phase-transfer catalysis. Furthermore, a detailed analysis of its spectroscopic signature (NMR, IR, and MS) is presented to aid in its unambiguous identification and characterization. The narrative culminates in a discussion of its critical role as a precursor in the pharmaceutical industry, most notably in the synthesis of the hypolipidemic agent Ciprofibrate, and its emerging applications in materials science.[2] This document is intended for researchers, chemists, and professionals in drug development seeking a deep, actionable understanding of this valuable compound.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical entity are dictated by its structure. This compound is no exception, with its reactivity and utility stemming directly from its molecular architecture.

Chemical Formula and Structure

The molecular formula for this compound is C₉H₈Cl₂ .[1] This formula corresponds to a molecular weight of approximately 187.07 g/mol .[3] The molecule consists of a phenyl group (C₆H₅) bonded to a cyclopropane ring, where the carbon atom adjacent to the phenyl group is also bonded to two chlorine atoms. This geminal dichloride arrangement on the strained three-membered ring is the key functional group.

Below is a 2D representation and a Graphviz-generated diagram illustrating the connectivity of atoms.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is essential for handling, purification, and reaction setup.

| Property | Value | Source |

| CAS Number | 2415-80-7 | [3] |

| Appearance | Transparent, colorless to very slightly yellow liquid | [1] |

| Molecular Weight | 187.07 g/mol | [3] |

| Density | 1.208 g/mL at 25 °C | [4] |

| Boiling Point | 103-106 °C at 10-12 mmHg | [4][5][6] |

| Refractive Index (n²⁰/D) | 1.5504 - 1.5524 | [5] |

| Solubility | Sparingly soluble in water | [1] |

| Vapor Pressure | 0.0804 mmHg at 25°C | [5] |

Synthesis: The Dichlorocarbene Addition Pathway

The most prevalent and industrially viable synthesis of this compound involves the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to styrene.[7] This reaction is a classic example of carbene chemistry, often facilitated by phase-transfer catalysis (PTC) for improved efficiency and scalability.

Mechanism of Dichlorocarbene Generation and Addition

The overall process can be dissected into two primary stages: the generation of the reactive dichlorocarbene intermediate and its subsequent cycloaddition to the styrene double bond.

-

Dichlorocarbene Generation: Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) via α-elimination using a strong base, such as 50% aqueous sodium hydroxide (NaOH).[7] The high concentration of NaOH is crucial for deprotonation.[8]

-

The Role of Phase-Transfer Catalysis: Since styrene and chloroform are in an organic phase and NaOH is in an aqueous phase, a phase-transfer catalyst is essential to bridge the two-phase system.[9] Quaternary ammonium salts, such as benzyltriethylammonium chloride (TEBA or BTEAC), are commonly employed.[9][10] The catalyst transports the hydroxide ion (OH⁻) into the organic phase, where it can deprotonate chloroform to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield the neutral, electrophilic dichlorocarbene (:CCl₂).[7]

-

Cycloaddition: The generated dichlorocarbene readily attacks the electron-rich π-bond of styrene in a concerted and stereospecific cycloaddition reaction, forming the stable dichlorocyclopropane ring.[7]

Caption: Phase-transfer catalysis workflow for dichlorocarbene addition.

Experimental Protocol: A Validated Method

The following protocol is a representative procedure for the synthesis of this compound, achieving high yield and purity.[10]

Materials:

-

Styrene (30g)

-

Dichloromethane (30ml)

-

Chloroform (43.5g)

-

Benzyltriethylammonium chloride (TEBA) (1.2g)

-

Sodium Hydroxide (28.5g)

-

Deionized Water (28.5ml)

-

Petroleum Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a 250ml four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (30g), dichloromethane (30ml), chloroform (43.5g), and TEBA (1.2g).[10]

-

Base Addition: Prepare the alkaline solution by dissolving NaOH (28.5g) in water (28.5ml). Heat the reaction flask to reflux and slowly add the NaOH solution via the dropping funnel over a controlled period.

-

Reaction: Maintain the reflux for 8 hours to ensure the reaction goes to completion.[10] The progress can be monitored by gas chromatography (GC).[9]

-

Workup: Cool the mixture to room temperature. Add 60ml of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction & Drying: Extract the aqueous layer with petroleum ether. Combine all organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by high-vacuum distillation, collecting the fraction at approximately 95-100°C.[10]

Expected Outcome: This procedure typically yields a colorless liquid with a yield of around 88.6% and an HPLC purity of 99.2%.[10]

Spectroscopic Characterization

Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).[11][12]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.1-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ 2.9-3.0 ppm (m, 1H): The methine (CH) proton on the cyclopropyl ring.

-

δ 1.8-2.0 ppm (m, 2H): The diastereotopic methylene (CH₂) protons on the cyclopropyl ring.

¹³C NMR (CDCl₃):

-

Aromatic Carbons: Signals typically appear in the δ 126-140 ppm range.

-

Cyclopropyl Carbons: The CH and CH₂ carbons will appear further upfield, with the CCl₂ carbon being significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

| Wavenumber (cm⁻¹) | Assignment |

| ~3030-3080 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (cyclopropyl) |

| ~1600, 1495, 1450 | Aromatic C=C ring stretches |

| ~1020-1080 | Cyclopropane ring vibrations |

| ~700-800 | C-Cl stretches |

| ~690-770 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 186, 188, and 190 is expected due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The peak at m/z 186 corresponds to the molecule with two ³⁵Cl isotopes.[3]

-

Key Fragments: Common fragmentation pathways involve the loss of chlorine (M-Cl)⁺ and cleavage of the cyclopropane ring.

Applications in Drug Development and Beyond

The synthetic utility of this compound is most pronounced in the pharmaceutical sector, though its applications are expanding.

Keystone Intermediate for Ciprofibrate

The primary industrial application of this compound is as a key starting material for the synthesis of Ciprofibrate .[2] Ciprofibrate is a fibrate-class lipid-lowering drug used to treat hyperlipoproteinemia.[10] The synthesis of Ciprofibrate from this intermediate involves several steps, including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis, which leverage the specific functionalities of the precursor molecule.[2][10]

A Versatile Building Block in Organic Synthesis

Beyond Ciprofibrate, the unique structure of this compound makes it a valuable building block for broader research and development.[2]

-

Drug Discovery: The dichlorocyclopropyl moiety can be introduced into novel molecular scaffolds to explore new pharmacological activities.[2]

-

Materials Science: It has potential applications in the synthesis of specialized polymers and electronic chemicals, such as photoresist materials for the semiconductor industry, where its inclusion can modify the material's properties.[14]

-

Agrochemicals: The compound has also been investigated for use as a pesticide, where its mechanism of action involves disrupting the nervous system of pests.[1]

Conclusion

This compound is more than a simple organic compound; it is an enabling chemical intermediate with proven value and future potential. Its efficient and scalable synthesis via phase-transfer catalyzed dichlorocarbene addition makes it commercially accessible. A thorough understanding of its structure, properties, and spectroscopic signature—as detailed in this guide—is fundamental for its effective use. For researchers in pharmaceutical development and materials science, this compound represents a versatile and powerful tool for building molecular complexity and driving innovation.

References

- Exploring the Synthesis and Applications of this compound. Self-hosted.

- An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism. Benchchem.

- How to Synthesize (2,2-Dichlorocyclopropyl)

- Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene c

- The Role of this compound in Pharmaceutical Synthesis. Self-hosted.

- This compound(2415-80-7) 1H NMR spectrum. ChemicalBook.

- This compound - SpectraBase. SpectraBase.

- 2,2-Dichlorocyclopropylbenzene. PubChem.

- Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study.

- New multi-site phase transfer catalyst for the addition of dichlorocarbene to olefins. SciSpace.

- New 'multi-site' phase transfer catalyst for the addition of dichlorocarbene to styrene. Journal of the Chemical Society, Perkin Transactions 2.

- This compound(2415-80-7)IR1. ChemicalBook.

- This compound - 1H NMR Spectrum. SpectraBase.

- This compound synthesis. ChemicalBook.

- This compound 2415-80-7 wiki. Guidechem.

- This compound 2415-80-7. Guidechem.

- Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook.

- This compound 2415-80-7. ChemicalBook.

- Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook.

- The Role of (2,2-Dichlorocyclopropyl)

- Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook.

- This compound. ChemSynthesis.

- Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2415-80-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. ijcmas.com [ijcmas.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound(2415-80-7) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(2415-80-7) IR Spectrum [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

A Spectroscopic Guide to (2,2-Dichlorocyclopropyl)benzene: Elucidating Molecular Structure for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic data for (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7), a key intermediate in pharmaceutical synthesis, notably for the lipid-lowering agent ciprofibrate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₈Cl₂, possesses a unique strained three-membered ring system attached to a phenyl group.[3] This structure presents a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and understanding its reactivity in synthetic transformations. The dichlorocyclopropyl moiety, in particular, offers characteristic signals that are pivotal for unambiguous characterization. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound reveals the distinct proton signals of the phenyl and cyclopropyl rings. The interpretation of chemical shifts, integration, and coupling patterns allows for the complete assignment of the proton skeleton.

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: A standard one-pulse sequence is used to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.

Workflow for ¹H NMR Analysis

Caption: Decision-making process for IR spectrum analysis.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3030 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Cyclopropyl |

| ~1600, 1490, 1450 | C=C stretch | Aromatic Ring |

| ~750, 690 | C-H out-of-plane bend | Monosubstituted Benzene |

| ~800-600 | C-Cl stretch | Dichloroalkane |

Note: These are typical ranges for the assigned functional groups.

The IR spectrum of this compound confirms the presence of both the aromatic ring and the dichlorocyclopropyl moiety. The characteristic C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while the C-H stretches for the cyclopropyl group are observed just below 3000 cm⁻¹. The sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring. The strong absorptions in the fingerprint region, particularly the out-of-plane C-H bending bands around 750 and 690 cm⁻¹, are highly diagnostic for a monosubstituted benzene ring. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the fingerprint, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 188, 186 | 11.8, 18.4 | [C₉H₈Cl₂]⁺• (Molecular Ion) |

| 153, 151 | 20.4, 64.5 | [C₉H₈Cl]⁺ |

| 116, 115 | 21.7, 100.0 | [C₉H₇]⁺ |

| 91 | 4.0 | [C₇H₇]⁺ |

| 89 | 9.0 | [C₇H₅]⁺ |

| 77 | 4.0 | [C₆H₅]⁺ |

Data sourced from ChemicalBook. [4]

-

Molecular Ion Peak: The presence of a cluster of peaks at m/z 186 and 188 confirms the molecular weight of this compound and the presence of two chlorine atoms. The characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4) is a key diagnostic feature.

-

Base Peak: The base peak at m/z 115 is likely due to the loss of a chlorine atom and HCl from the molecular ion, resulting in a stable aromatic cation.

-

Key Fragment Ions:

-

m/z 151/153: This fragment corresponds to the loss of one chlorine atom from the molecular ion.

-

m/z 116: This ion likely arises from the loss of the dichlorocyclopropyl group.

-

m/z 91: This is a characteristic peak for alkylbenzenes, corresponding to the tropylium ion.

-

m/z 77: This peak represents the phenyl cation, formed by the cleavage of the bond between the benzene ring and the cyclopropyl group.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity of atoms provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation pathways by MS. This comprehensive spectroscopic analysis is indispensable for ensuring the quality and identity of this vital pharmaceutical intermediate, thereby supporting the integrity of the drug development pipeline.

References

- Exploring the Synthesis and Applications of this compound. (n.d.).

- How to Synthesize this compound and Its Application in the Preparation of Cycloprobeta - Guidechem. (n.d.).

- This compound 97 2415-80-7 - Sigma-Aldrich. (n.d.).

- This compound | 2415-80-7 - ChemicalBook. (n.d.).

- The Role of this compound in Pharmaceutical Synthesis. (n.d.).

- This compound(2415-80-7) 13C NMR spectrum - ChemicalBook. (n.d.).

- This compound(2415-80-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound - SpectraBase. (n.d.).

- This compound(2415-80-7)IR1 - ChemicalBook. (n.d.).

- 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 - PubChem. (n.d.).

- This compound 2415-80-7 - Guidechem. (n.d.).

- Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook. (n.d.).

- Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook. (n.d.).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. - ResearchGate. (n.d.).

- Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook. (n.d.).

- This compound 97 2415-80-7 - Sigma-Aldrich. (n.d.).

- This compound | CAS 2415-80-7 | SCBT. (n.d.).

- This compound Cas 2415-80-7 - IndiaMART. (n.d.).

-

Benzene, 2,2-dichlorocyclopropyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound Cas 2415-80-7 - IndiaMART. (n.d.). Retrieved from [Link]

Sources

1H NMR and 13C NMR spectra of (2,2-Dichlorocyclopropyl)benzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2,2-Dichlorocyclopropyl)benzene

Abstract

This compound, a key intermediate in the synthesis of hypolipidemic drugs such as ciprofibrate, possesses a unique molecular architecture that gives rise to a characteristic and informative Nuclear Magnetic Resonance (NMR) signature.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the chemical shifts, spin-spin coupling patterns, and signal assignments, grounding the interpretation in fundamental principles of NMR theory. Furthermore, this document furnishes a validated, step-by-step protocol for the acquisition of high-quality NMR data for this and similar small molecules, designed for researchers and professionals in chemical synthesis and drug development.

Introduction: The Structural Significance of this compound

This compound (CAS No. 2415-80-7) is a substituted cyclopropane derivative of styrene.[1][3] Its structure, featuring a phenyl ring attached to a dichlorinated three-membered carbocycle, is a critical pharmacophore. The strained cyclopropyl ring exhibits unique electronic properties, often described as having partial double-bond character, which influences the chemical reactivity and spectral properties of the molecule.

NMR spectroscopy is the preeminent analytical technique for the unambiguous structural elucidation of such organic compounds.[4] By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information on the molecular framework, connectivity, and stereochemistry. A thorough understanding of its NMR spectra is therefore essential for reaction monitoring, quality control, and the characterization of its downstream products.

Molecular Structure and Predicted Spectral Complexity

To interpret the NMR spectra, we must first analyze the molecule's symmetry. This compound contains a single stereocenter at the benzylic carbon (C1), rendering the molecule chiral. This lack of higher-order symmetry dictates the number of chemically non-equivalent nuclei.

-

¹H NMR Prediction:

-

Phenyl Group: The five protons on the monosubstituted benzene ring are not chemically equivalent. However, their chemical shifts are often very similar, leading to a complex, overlapping multiplet in the aromatic region. For practical purposes, they are often treated as a single group.

-

Cyclopropyl Group: There are three protons on the cyclopropyl ring. The proton on the benzylic carbon (H1) is unique. The two protons on the methylene carbon (H3) are diastereotopic due to the adjacent chiral center (C1). This means they are in different chemical environments and will have distinct chemical shifts and couplings. We therefore expect three distinct signals for the cyclopropyl protons.

-

-

¹³C NMR Prediction:

-

Phenyl Group: Due to the plane of symmetry that would exist if not for the chiral cyclopropyl group, the phenyl carbons resolve into four distinct signals: the ipso-carbon (C-ipso, attached to the ring), two ortho-carbons (C-ortho), two meta-carbons (C-meta), and one para-carbon (C-para).

-

Cyclopropyl Group: All three carbons of the cyclopropyl ring are in unique environments: the benzylic carbon (C1), the dichlorinated carbon (C2), and the methylene carbon (C3).

-

Thus, we anticipate a total of approximately four distinct signal regions in the ¹H NMR spectrum and seven unique signals in the proton-decoupled ¹³C NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments and their connectivity through spin-spin coupling. The spectrum is typically acquired in deuterated chloroform (CDCl₃), with the residual solvent signal at 7.26 ppm serving as a convenient reference.[5]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-aromatic | 7.31 - 7.21 | Complex multiplet | - | 5H |

| H1 (benzylic) | ~2.87 | Triplet (t) | J ≈ 8.5 | 1H |

| H3a (methylene) | ~1.91 | Doublet of doublets (dd) | J ≈ 8.5, 10.5 | 1H |

| H3b (methylene) | ~1.81 | Doublet of doublets (dd) | J ≈ 8.5, 10.5 | 1H |

Data compiled from ChemicalBook.[6]

Detailed Interpretation:

-

Aromatic Region (δ 7.21-7.31): The five protons of the phenyl ring resonate in this narrow downfield region.[6] Their proximity in chemical shift and the presence of ortho, meta, and para couplings result in a complex, overlapping signal pattern that is often difficult to resolve at lower field strengths. The downfield shift is characteristic of protons attached to an sp²-hybridized carbon in an aromatic system, where the ring current effect causes significant deshielding.[7]

-

Benzylic Proton (H1, δ ~2.87): This proton is shifted downfield relative to typical cyclopropyl protons (which appear around 0.22 ppm) due to the deshielding influence of the adjacent phenyl ring.[8][9] It appears as a triplet, indicating coupling to two neighboring protons with similar coupling constants. These neighbors are the two diastereotopic protons on C3. The signal is a triplet because the cis-vicinal (H1-H3a) and trans-vicinal (H1-H3b) coupling constants are fortuitously very similar in magnitude.[6]

-

Methylene Protons (H3a/H3b, δ ~1.91 and ~1.81): These protons are the most upfield signals, consistent with their location on a strained, saturated cyclopropane ring.[6] The inherent shielding of the cyclopropane ring system is a well-documented phenomenon.[8] As they are diastereotopic, they appear as two distinct signals. Each signal is a doublet of doublets:

-

The first splitting arises from geminal coupling to each other (²JHH).

-

The second splitting is from vicinal coupling to the benzylic proton H1 (³JHH). The magnitude of vicinal coupling in cyclopropanes is dependent on the dihedral angle, with cis-couplings typically being larger than trans-couplings.[10]

-

Caption: Key ¹H-¹H spin-spin coupling interactions in the cyclopropyl moiety.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-ipso | ~138.5 |

| C-para | ~128.6 |

| C-meta | ~128.4 |

| C-ortho | ~126.8 |

| C2 (-CCl₂) | ~63.2 |

| C1 (-CH-Ph) | ~33.1 |

| C3 (-CH₂) | ~27.5 |

Data compiled from SpectraBase and ChemicalBook.[11][12][13]

Detailed Interpretation:

-

Aromatic Carbons (δ 126-139): The four signals in the downfield region correspond to the phenyl ring carbons. The ipso-carbon, directly attached to the electron-donating cyclopropyl group, is typically found at the downfield end of this range. The other signals for the ortho, meta, and para carbons are clustered closely together, as is common for monosubstituted benzenes.[14]

-

Dichlorinated Carbon (C2, δ ~63.2): This carbon signal is significantly downfield compared to the other cyclopropyl carbons. This is a direct result of the additive deshielding effect of the two highly electronegative chlorine atoms, which withdraw electron density from the carbon nucleus.[11]

-

Benzylic and Methylene Carbons (C1, δ ~33.1; C3, δ ~27.5): These signals are in the aliphatic region. C1 is slightly more downfield than C3 due to the influence of the attached phenyl group. Notably, these carbons are significantly shielded (more upfield) compared to analogous carbons in unstrained alkanes. The high degree of s-character in the C-H bonds of cyclopropanes contributes to this shielding, a characteristic feature of these strained rings.[15]

Validated Experimental Protocol for NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining high-resolution, artifact-free NMR spectra. This self-validating methodology ensures reproducibility and data integrity.

Step 1: Sample Preparation

-

Mass Determination: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[16][17]

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high dissolving power for nonpolar organic compounds and its relatively low cost.[5]

-

Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[16] To ensure a homogenous solution, cap the vial and gently vortex or sonicate until all solid has dissolved.

-

Filtration and Transfer: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents peak broadening and shimming difficulties.[5][17]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃ can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

Step 2: NMR Instrument Setup and Data Acquisition

-

Instrument Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift.[16] Following this, "shimming" is performed—an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.[16]

-

¹H NMR Acquisition:

-

Pulse Program: Select a standard one-pulse (zg30 or similar) sequence.

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: For a ~10 mg sample, 8 to 16 scans will provide excellent signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Select a proton-decoupled pulse sequence (e.g., zgpg30). This collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon, while also providing a Nuclear Overhauser Effect (NOE) enhancement to the signal.

-

Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is advisable for more complete relaxation of all carbon nuclei, especially quaternary ones like C-ipso and C2.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), more scans are required. For a ~50 mg sample, 256 to 1024 scans are typical.

-

Step 3: Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. The TMS signal should be set to 0.00 ppm. If TMS is not used, the residual CHCl₃ signal in the ¹H spectrum can be set to 7.26 ppm, and the CDCl₃ triplet in the ¹³C spectrum can be centered at 77.16 ppm.[5]

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The chemical shifts and coupling patterns of the cyclopropyl protons provide a clear signature of the strained ring system and its stereochemical environment. Concurrently, the ¹³C spectrum confirms the carbon skeleton, with the dichlorinated carbon atom serving as a distinct downfield marker. By employing the detailed analytical approach and the robust experimental protocol outlined in this guide, researchers can confidently characterize this important pharmaceutical intermediate and ensure the structural integrity of their synthesized materials.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of this compound.

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- Guidechem. (n.d.). How to Synthesize this compound and Its Application in the Preparation of Cycloprobeta.

- Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition.

- ChemicalBook. (n.d.). This compound(2415-80-7) 13C NMR spectrum.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound(2415-80-7) 1H NMR spectrum.

- Alwsci. (2025). How To Prepare And Run An NMR Sample.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- PubChem. (n.d.). 2,2-Dichlorocyclopropylbenzene.

- SpectraBase. (n.d.). This compound.

- Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41.

- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Vertex AI Search. (n.d.). The Role of this compound in Pharmaceutical Synthesis.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.

- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. This compound(2415-80-7) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound(2415-80-7) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of (2,2-Dichlorocyclopropyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of (2,2-Dichlorocyclopropyl)benzene, a key intermediate in the synthesis of pharmaceuticals such as the hypolipidemic agent, ciprofibrate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the vibrational spectroscopy of this organohalogen compound. The guide details the characteristic vibrational modes of the dichlorocyclopropyl and monosubstituted benzene moieties, provides a systematic interpretation of the IR spectrum, and outlines a rigorous experimental protocol for obtaining high-quality spectral data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Molecular Signature of a Key Pharmaceutical Intermediate

This compound, with the chemical formula C₉H₈Cl₂, is a colorless to very slightly yellow liquid at room temperature.[1] Its molecular structure, featuring a dichlorinated three-membered ring attached to a phenyl group, gives rise to a unique and informative infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] By identifying the frequencies at which a molecule absorbs infrared radiation, we can deduce the presence of specific functional groups and gain insights into its overall molecular architecture. For a critical intermediate like this compound, IR spectroscopy serves as an indispensable tool for identity confirmation, purity assessment, and quality control throughout the manufacturing process.[1][2]

The synthesis of this compound typically involves the reaction of styrene with chloroform and a phase transfer catalyst.[3] Potential impurities from this synthesis, such as unreacted starting materials or byproducts, would present distinct IR spectral features, making IR analysis a crucial checkpoint. This guide will dissect the IR spectrum of the pure compound, enabling analysts to confidently identify its characteristic fingerprint and distinguish it from potential contaminants.

Theoretical Framework: Deciphering the Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the monosubstituted benzene ring and the 2,2-dichlorocyclopropyl group. A thorough understanding of the characteristic frequencies for each of these moieties is paramount for an accurate spectral interpretation.

Vibrational Modes of the Monosubstituted Benzene Ring

The phenyl group gives rise to several characteristic absorption bands in the IR spectrum. These are summarized in the table below.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears at slightly higher wavenumbers than aliphatic C-H stretches.[4] |

| Overtone/Combination Bands | 2000 - 1650 | Weak | A pattern of weak bands that can be indicative of the substitution pattern.[4] |

| C=C Ring Stretch | 1620 - 1580 & 1510 - 1470 | Medium to Strong | Two characteristic bands for the aromatic ring.[4] |

| C-H In-Plane Bending | 1300 - 1000 | Medium | |

| C-H Out-of-Plane Bending | 770 - 730 & 710 - 690 | Strong | The strong absorption in this region is highly characteristic of monosubstitution.[2] |

Vibrational Modes of the 2,2-Dichlorocyclopropyl Group

The strained cyclopropyl ring and the presence of two chlorine atoms introduce specific vibrational modes. The assignments below are based on studies of cyclopropane derivatives and organohalogen compounds.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Comments |

| C-H Stretch (Cyclopropyl) | 3100 - 3000 | Medium | Overlaps with the aromatic C-H stretching region.[5] |

| CH₂ Scissoring | ~1450 | Medium | Deformation of the CH₂ group in the cyclopropane ring.[5] |

| Cyclopropane Ring Deformations | 1050 - 1000 | Medium to Strong | "Ring breathing" and other skeletal vibrations of the three-membered ring.[5] |

| C-Cl Stretch | 850 - 550 | Strong | The presence of two chlorine atoms may lead to asymmetric and symmetric stretching modes.[6][7] |

Below is a diagram illustrating the key structural features of this compound.

Caption: ATR-FTIR experimental workflow.

Conclusion: A Validated Approach to Spectral Analysis

This in-depth technical guide has provided a comprehensive framework for the infrared spectrum analysis of this compound. By understanding the theoretical basis of its vibrational modes and adhering to a validated experimental protocol, researchers and quality control professionals can confidently utilize IR spectroscopy for the identification and characterization of this vital pharmaceutical intermediate. The detailed spectral assignments and methodologies presented herein serve as a reliable reference, ensuring the scientific integrity and accuracy of the analytical process.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of this compound.

- Guidechem. (n.d.). How to Synthesize this compound and Its Application in the Preparation of Cycloprobeta.

- Vertex AI Search. (n.d.). The Role of this compound in Pharmaceutical Synthesis.

- Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.

- Sigma-Aldrich. (n.d.). This compound 97.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-.

- Freeman, J. M., & Robinson, P. J. (1971). Vibrational Spectra of 1,1-Dichlorocyclopropane. Canadian Journal of Chemistry, 49(15), 2533-2538.

- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- Benzene On Ir Spectrum. (n.d.).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.

- JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

Sources

Mass spectrometry (MS) data for (2,2-Dichlorocyclopropyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry of (2,2-Dichlorocyclopropyl)benzene

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic hydrocarbon with a unique strained ring system. Its chemical structure presents interesting challenges and opportunities for analysis via mass spectrometry. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry of this compound, offering insights into its fragmentation patterns and providing practical guidance for researchers and professionals in drug development and chemical analysis. Understanding the mass spectrometric behavior of such compounds is crucial for their unambiguous identification in complex matrices, for metabolism studies, and for quality control in chemical synthesis.

The strained three-membered ring and the presence of two chlorine atoms are key structural features that dictate the fragmentation pathways of this compound upon electron ionization. This guide will dissect these pathways, providing a logical framework for interpreting the resulting mass spectrum.

I. The Molecular Ion and Isotopic Signature

The first crucial piece of information in a mass spectrum is the molecular ion (M⁺•), which provides the molecular weight of the analyte. For this compound (C₉H₈Cl₂), the monoisotopic molecular weight is 186.0003 Da.[1][2]

A key confirmatory feature for chlorine-containing compounds is the isotopic pattern arising from the natural abundance of chlorine isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and its fragments containing chlorine. The expected isotopic pattern for the molecular ion (M⁺•) is:

-

M⁺•: Containing two ³⁵Cl atoms.

-

(M+2)⁺•: Containing one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺•: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are approximately 9:6:1, providing a clear and readily identifiable signature for the presence of two chlorine atoms in the ion.[3]

II. Electron Ionization (EI) Mass Spectrum of this compound

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] This is highly advantageous for structural elucidation as the fragmentation pattern serves as a molecular fingerprint. The 70 eV electron ionization mass spectrum of this compound is characterized by a series of fragment ions that reveal the underlying structure of the molecule.

The mass spectrum shows a discernible molecular ion peak cluster around m/z 186, 188, and 190, consistent with the presence of two chlorine atoms.[5][6] However, the most abundant ion, the base peak, is observed at m/z 115.[6] This indicates that the molecular ion readily undergoes fragmentation.

Data Summary of Key Ions

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 186 | [C₉H₈Cl₂]⁺• | 18.4 | Molecular ion (M⁺•) with two ³⁵Cl |

| 151 | [C₉H₈Cl]⁺ | 64.5 | Loss of one Cl radical |

| 115 | [C₉H₇]⁺ | 100.0 | Base Peak; Loss of HCl from [C₉H₈Cl]⁺ |

| 89 | [C₇H₅]⁺ | 9.0 | Further fragmentation |